Phenyl hydrazinecarboxylate
Overview
Description
Phenyl hydrazinecarboxylate is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . It is known for its white crystalline appearance and has a melting point of 105°C . This compound is primarily used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl hydrazinecarboxylate can be synthesized through the reaction of this compound with appropriate aldehydes or ketones in various organic solvents . The reaction conditions typically involve the use of inert gases such as nitrogen or argon to prevent oxidation and degradation of the compound .
Industrial Production Methods: Industrial production of phenoxyformohydrazide involves large-scale synthesis using mechanochemical approaches or solid-state melt reactions . These methods are preferred due to their efficiency and ability to produce high yields of the compound.
Chemical Reactions Analysis
Types of Reactions: Phenyl hydrazinecarboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include various aldehydes, ketones, and organic solvents . The reactions are typically carried out under controlled temperatures and inert gas atmospheres to ensure the stability of the compound .
Major Products Formed: The major products formed from these reactions include hydrazones, quinazolines, and Schiff bases . These products have significant applications in medicinal chemistry due to their biological activities.
Scientific Research Applications
Phenyl hydrazinecarboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including hydrazones and Schiff bases.
Biology: The compound is used in the study of biological processes and the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of phenoxyformohydrazide involves its interaction with specific molecular targets and pathways. The compound acts by inhibiting certain enzymes and proteins, leading to changes in cellular processes . This inhibition can result in various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
- Phenyl hydrazinecarboxylate
- Hydrazinecarboxylic acid
- Phenyl carbazate
Properties
IUPAC Name |
phenyl N-aminocarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-9-7(10)11-6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDTZRSLSJSECH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174620 | |
Record name | Hydrazinecarboxylic acid, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20605-43-0 | |
Record name | Hydrazinecarboxylic acid, phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20605-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazinecarboxylic acid, phenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020605430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazinecarboxylic acid, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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